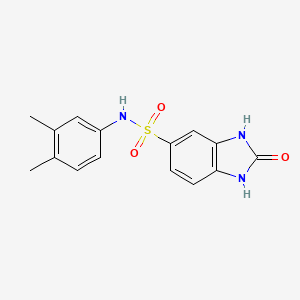
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate is an organic compound with a multifaceted structure that places it at the intersection of medicinal chemistry, synthetic biology, and material sciences. The compound's structural complexity and the presence of multiple reactive sites make it a molecule of significant interest for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate generally involves a multi-step synthetic process:
Formation of Tetrahydrofuran-3-yl Intermediate: : Starting with tetrahydrofuran, this intermediate is formed through a series of reactions including oxidation and esterification.
Synthesis of Nicotinamido Intermediate:
Thiazole Ring Formation: : The thiazole ring is introduced through a cyclization reaction involving the nicotinamide intermediate.
Final Esterification: : The final step involves esterification, incorporating the thiazole ring into the final structure of this compound.
Industrial Production Methods
Industrial production often scales up these reactions using continuous flow chemistry to improve yields and reduce reaction times. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydrofuran ring.
Reduction: : It can be reduced to modify the nicotinamide group or other parts of the molecule.
Substitution: : Substitution reactions can occur at various reactive sites, particularly on the thiazole and nicotinamido groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Catalysts: : Pd/C for hydrogenation, acid or base catalysts for esterification.
Major Products
Oxidation Products: : Introduction of hydroxyl groups or formation of carbonyl compounds.
Reduction Products: : Alcohols or amines, depending on the site of reduction.
Substitution Products: : Modified derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis for asymmetric synthesis.
Material Science: : Incorporated into polymers to alter their properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Protein Interaction Studies: : Used to study interactions between small molecules and proteins.
Medicine
Drug Design: : Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Anti-inflammatory Agents: : Explored for its anti-inflammatory properties.
Industry
Agriculture: : Used in the formulation of certain agrochemicals.
Cosmetics: : Incorporated into formulations for its potential skin-beneficial properties.
Mechanism of Action
The compound exerts its effects primarily through:
Molecular Interactions: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Interacts with metabolic pathways, particularly those involving redox reactions and enzymatic modifications.
Comparison with Similar Compounds
Compared to other nicotinamido-thiazole derivatives, Methyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazole-5-carboxylate stands out due to its unique tetrahydrofuran moiety, which imparts distinct chemical and biological properties.
Similar Compounds
Nicotinamide: : Shares the nicotinamide core but lacks the thiazole and tetrahydrofuran groups.
Thiazole-5-carboxylates: : Similar in structure but without the nicotinamido and tetrahydrofuran groups.
Tetrahydrofuran-containing Compounds: : Lack the nicotinamide and thiazole functionalities.
Overall, this compound's unique structural features and reactive sites make it an exciting candidate for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-21-14(20)11-7-17-15(24-11)18-12(19)10-3-2-5-16-13(10)23-9-4-6-22-8-9/h2-3,5,7,9H,4,6,8H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKWRNBYICMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)NC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/new.no-structure.jpg)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![ethyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)
![1-[(2-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2405907.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-enamide](/img/structure/B2405908.png)


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)
